molecular formula C14H16Cl2N2O B4399685 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride

Cat. No.: B4399685
M. Wt: 299.2 g/mol
InChI Key: TUOLSFMVBNPKON-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly interesting due to its unique chemical structure, which includes an imidazole ring and a chlorophenoxy group.

Properties

IUPAC Name

1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-2-4-12-5-3-6-13(15)14(12)18-10-9-17-8-7-16-11-17;/h2-3,5-8,11H,1,4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLSFMVBNPKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 2-allyl-6-chlorophenol: This can be achieved through the chlorination of 2-allylphenol using a chlorinating agent such as thionyl chloride.

    Formation of 2-(2-allyl-6-chlorophenoxy)ethyl bromide: The 2-allyl-6-chlorophenol is then reacted with ethylene bromide in the presence of a base such as potassium carbonate to form the corresponding bromide.

    Synthesis of 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole: The bromide is then reacted with imidazole in the presence of a base such as sodium hydride to form the desired imidazole derivative.

    Formation of the hydrochloride salt: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
  • N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride
  • 1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate

Uniqueness

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride is unique due to its specific combination of an imidazole ring and a chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 2
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1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride

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